Candoxatril - 123122-55-4

Candoxatril

Catalog Number: EVT-262595
CAS Number: 123122-55-4
Molecular Formula: C29H41NO7
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Candoxatril is a specifically designed compound classified as a neutral endopeptidase (NEP) inhibitor [, ]. NEP is an enzyme found in various tissues throughout the body, playing a crucial role in the breakdown of several peptides, including vasoactive peptides like atrial natriuretic peptide (ANP) [, , ]. Candoxatril acts as a prodrug, converting to its active metabolite, Candoxatrilat, in vivo [, ]. Candoxatrilat exhibits potent inhibitory effects on NEP [, ]. In scientific research, Candoxatril is primarily employed to investigate the physiological and pathological roles of NEP and its peptide substrates in various biological systems.

Synthesis Analysis

A highly efficient and enantioselective method for synthesizing a key glutarate intermediate (2) for Candoxatril utilizes a cationic (R,R)-Me-DuPHOS-Rh catalyst []. This catalyst facilitates the asymmetric hydrogenation of a carboxylate substrate (5) to produce the desired product with exceptional enantioselectivity (>99% ee) and high yield (95%) []. The robustness of this process has been demonstrated on a large scale (12 kg) [].

Mechanism of Action

Cardiovascular Research:

  • Hypertension: Candoxatril has been investigated for its potential antihypertensive effects [, , , , ]. It has been shown to increase plasma ANP levels and exert modest blood pressure-lowering effects in some studies with hypertensive subjects [, , ].
  • Heart Failure: Researchers have used Candoxatril to study its potential benefits in treating chronic heart failure [, , , ]. Studies have shown that it can improve exercise capacity in patients with chronic heart failure receiving angiotensin-converting enzyme (ACE) inhibition []. Additionally, it has been observed to delay the onset of sodium retention and suppress aldosterone activation in experimental models of heart failure [].
  • Atherosclerosis: Studies have explored the impact of Candoxatril on atherosclerosis development [, ]. Results suggest that it might suppress atherosclerotic changes in experimental models, potentially by reducing plasma cholesterol and preserving endothelial function [, ].

Renal Research:

  • Acute Renal Failure: Candoxatril has been investigated for its potential protective effects in acute renal failure models []. Findings suggest that it might offer some protection by improving renal function, although its effects on renal vascular responses to vasoconstrictors require further investigation [].

Metabolic Research:

  • Obesity: Studies have uncovered a potential role for NEP in regulating body weight, with NEP-deficient mice exhibiting late-onset obesity []. Candoxatril administration to wild-type mice also resulted in increased body weight [], suggesting a possible link between NEP inhibition and obesity development. These findings warrant further research to fully elucidate the role of NEP in obesity and metabolic regulation.
Applications
  • Glaucoma: Research indicates that Candoxatril may play a role in regulating intraocular pressure (IOP) []. NEP inhibition with Candoxatril was associated with a reduction in IOP, particularly in individuals with higher initial IOP, suggesting a potential therapeutic avenue for glaucoma management [].

Candoxatrilat

  • Compound Description: Candoxatrilat (UK-73,967) is the active metabolite of candoxatril. It is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme that degrades various vasoactive peptides including atrial natriuretic peptide (ANP) [, , , , ].

Omapatrilat

  • Compound Description: Omapatrilat is a vasopeptidase inhibitor that blocks both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) [, , , ]. This dual inhibition leads to synergistic effects, enhancing the therapeutic potential compared to inhibiting either enzyme alone.

Valsartan

  • Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) that acts by blocking the angiotensin II type 1 receptor, thus inhibiting the renin-angiotensin system [].
  • Relevance: While structurally different from candoxatril, valsartan is relevant in this context due to research investigating the combined effects of ARB and NEP inhibition. Studies have shown that co-administration of valsartan and candoxatril produces antihypertensive effects similar to omapatrilat, but without the risk of tracheal plasma extravasation (a surrogate marker for angioedema) [].

Losartan

  • Compound Description: Losartan is another angiotensin II receptor blocker (ARB) used in the treatment of hypertension []. Like valsartan, it works by blocking the angiotensin II type 1 receptor.
  • Relevance: Similar to valsartan, the relevance of losartan stems from its use in combination with candoxatril. Research shows that the combination of candoxatril and losartan effectively reduces myocardial hypertrophy in rats []. The combination achieves this by decreasing plasma angiotensin II content and increasing ANP and bradykinin levels [].

Enalapril

  • Compound Description: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and other cardiovascular conditions [, , ]. It works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
  • Relevance: Enalapril serves as a point of comparison for the efficacy of candoxatril. Studies show that while both enalapril and candoxatril can improve exercise capacity in patients with chronic heart failure, their mechanism of action differs []. Additionally, enalapril is often more effective at lowering blood pressure compared to candoxatril alone [].

Atrial Natriuretic Peptide (ANP)

  • Compound Description: Atrial Natriuretic Peptide (ANP) is a cardiac hormone that plays a crucial role in regulating blood pressure and fluid balance [, , , , , , , , , , , ]. ANP promotes vasodilation and natriuresis, counteracting the effects of vasoconstrictors like angiotensin II.
  • Relevance: ANP is highly relevant to candoxatril as the latter exerts its therapeutic effects by inhibiting the degradation of ANP. By blocking NEP, candoxatril increases the half-life and therefore the bioavailability of ANP, leading to its beneficial cardiovascular effects [, , , , , , , , , , ].

Bradykinin

  • Compound Description: Bradykinin is a peptide hormone that causes vasodilation, increases vascular permeability, and is involved in pain sensation [, ].

Endothelin-1 (ET-1)

  • Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide involved in various physiological and pathological processes, including hypertension and atherosclerosis [, ].
  • Relevance: ET-1 is relevant to candoxatril as NEP is involved in its degradation. Studies have shown that candoxatril can increase circulating levels of ET-1 in patients with chronic heart failure []. Furthermore, chronic NEP inhibition by candoxatril in a rabbit model of atherosclerosis resulted in attenuated ECE-1 activity, reduced tissue ET-1 concentrations, and attenuated atheroma formation [].

Calcitonin Gene-Related Peptide (CGRP)

  • Compound Description: Calcitonin gene-related peptide (CGRP) is a potent vasodilator peptide found in both the central and peripheral nervous systems []. It plays a role in regulating blood pressure and other physiological processes.
  • Relevance: Similar to ET-1, CGRP is also a substrate for NEP. Candoxatril administration has been shown to increase circulating CGRP levels, alongside ET-1 and ANP, in patients with chronic heart failure [].

Other Structurally Related Compounds:

  • N-[1-(2(R,S)-carboxy-4-phenylbutyl)-cyclopentylcarbonyl]-(S)-tryptophan (CCT): This compound is a potent inhibitor of thermolysin and an analogue of candoxatrilat, providing insights into the binding modes of these inhibitors [].
  • N-(S)-(1-carboxy-3-phenylpropyl)-(S)-leucyl-(S)-tryptophan (CLT): A previously studied inhibitor of thermolysin, CLT shares structural similarities with CCT and candoxatrilat, helping to understand the binding interactions of these compounds [].

Properties

CAS Number

123122-55-4

Product Name

Candoxatril

IUPAC Name

4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid

Molecular Formula

C29H41NO7

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1

InChI Key

ZTWZVMIYIIVABD-RZMWZJFBSA-N

SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3

Solubility

Soluble in DMSO

Synonyms

3-(1-((4-carboxycyclohexyl)carbamoyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid 5-indanyl ester
candoxatril
UK 79300
UK-79,300

Canonical SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3

Isomeric SMILES

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.